molecular formula C7H5Cl2NO2 B13784365 3,5-Dichloro-4-hydroxybenzaldehyde oxime

3,5-Dichloro-4-hydroxybenzaldehyde oxime

Cat. No.: B13784365
M. Wt: 206.02 g/mol
InChI Key: OUQMWSWJOUQUSS-XCVCLJGOSA-N
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Description

3,5-Dichloro-4-hydroxybenzaldehyde oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This compound is derived from 3,5-dichloro-4-hydroxybenzaldehyde, which is a chlorinated aromatic aldehyde. The oxime derivative is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-hydroxybenzaldehyde oxime typically involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-hydroxybenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

3,5-Dichloro-4-hydroxybenzaldehyde oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-hydroxybenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, leading to the generation of reactive oxygen species that can induce oxidative stress in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-4-hydroxybenzaldehyde: The parent compound from which the oxime is derived.

    2,6-Dichloro-4-hydroxybenzaldehyde: A similar compound with chlorine atoms in different positions.

    4-Hydroxy-3,5-dichlorobenzaldehyde: Another isomer with similar functional groups.

Uniqueness

3,5-Dichloro-4-hydroxybenzaldehyde oxime is unique due to the presence of both the oxime and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C7H5Cl2NO2

Molecular Weight

206.02 g/mol

IUPAC Name

2,6-dichloro-4-[(E)-hydroxyiminomethyl]phenol

InChI

InChI=1S/C7H5Cl2NO2/c8-5-1-4(3-10-12)2-6(9)7(5)11/h1-3,11-12H/b10-3+

InChI Key

OUQMWSWJOUQUSS-XCVCLJGOSA-N

Isomeric SMILES

C1=C(C=C(C(=C1Cl)O)Cl)/C=N/O

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)C=NO

Origin of Product

United States

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